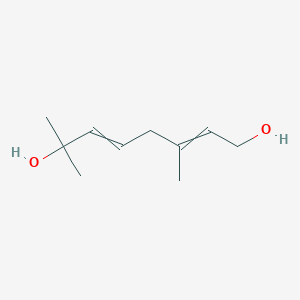
5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid: is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a methyl group at the 5th position and a methylamino group at the 6th position of the nicotinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid or its derivatives.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale methylation and amination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl and methylamino groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and study reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of methylation and amination on biological activity. It may also serve as a model compound for studying nicotinic acid derivatives.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid involves its interaction with molecular targets and pathways. The compound may act on specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparación Con Compuestos Similares
Nicotinic Acid: The parent compound, which lacks the methyl and methylamino groups.
6-Methylamino-nicotinic Acid: A derivative with only the methylamino group at the 6th position.
5-Methyl-nicotinic Acid: A derivative with only the methyl group at the 5th position.
Uniqueness: 5-Methyl-6-(methylamino)-3-pyridinecarboxylic acid is unique due to the presence of both the methyl and methylamino groups, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
5-methyl-6-(methylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10)(H,11,12) |
Clave InChI |
VWRNXEIKZXHCOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1NC)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1S,2R,4R)-2,4-dimethylcyclohexyl]pyridine](/img/structure/B8611841.png)

![7-Acetylamino-4-methylthiopyrido[4,3-d]pyrimidine](/img/structure/B8611844.png)


![2-[3-(4-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B8611885.png)

![6-Methyl-6,7-dihydro-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B8611909.png)


